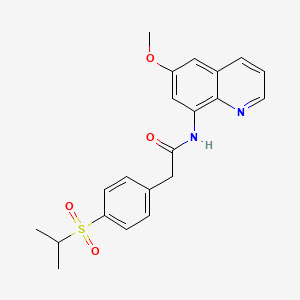

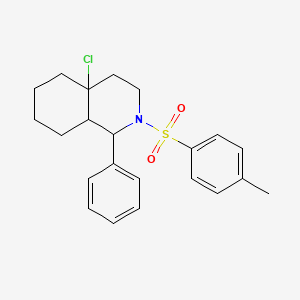

![molecular formula C8H7N3O B2480142 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one CAS No. 1550998-45-2](/img/structure/B2480142.png)

1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one and its derivatives can be achieved through various synthetic routes involving multicomponent reactions (MCRs), which have been extensively explored due to their efficiency and the ability to introduce complexity in a single step. Recent studies have emphasized the utilization of MCRs for the synthesis of biologically active molecules containing the pyrazole moiety, highlighting the importance of this approach in medicinal chemistry (Becerra, Abonía, & Castillo, 2022).

科学的研究の応用

Structural Characterization and Analysis

- Structural Characterization and Hirshfeld Surface Analysis : The compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, related to 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one, has been synthesized and characterized using spectroscopic techniques and X-ray diffraction. This compound crystallizes in the monoclinic system, and its crystal packing is dominated by weak C⋯H···π interactions, leading to efficient packing. Hirshfeld surface analysis provides visual analysis of intermolecular interactions in the crystal structure (Delgado et al., 2020).

Synthesis and Derivative Formation

- Synthesis of Derivatives : Novel (S)-1-(heteroaryl)ethan-1-amines, including derivatives of this compound, were prepared using a four-step synthesis process. This involved cyclisation, acidolytic removal of the Boc group, and stereoselective catalytic hydrogenation, leading to a mixture of diastereomeric tetrahydropyrazolo[1,5-a]pyrimidines (Svete et al., 2015).

Potential Anticancer Applications

- Inhibition of Cancer Cell Growth : A study on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, structurally related to this compound, showed that these compounds could inhibit the growth of A549 and H322 lung cancer cells in a dosage-dependent manner. The structures of these compounds were determined using various spectroscopic techniques, and their potential as anticancer agents was highlighted (Zheng et al., 2011).

Pharmaceutical and Medicinal Chemistry Applications

- Synthesis and Properties of Pyrazole and Triazole Derivatives : Pyrazole and 1,2,4-triazole derivatives, which include the this compound framework, play a significant strategic role in modern medicine and pharmacy due to their chemical modification possibilities and pharmacological potential. The structural combination of these heterocycles in a molecule increases the likelihood of interaction with various biological targets (Fedotov et al., 2022).

Molecular Recognition and Crystal Engineering

- Molecular Recognition and Crystal Engineering : The proton NMR analysis of compounds structurally similar to this compound indicated intramolecular stacking in solution. X-ray crystallography confirmed the presence of such intramolecular stacking, illustrating the potential for molecular recognition and crystal engineering applications (Avasthi et al., 2001).

Safety and Hazards

The safety information for 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

作用機序

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

Its molecular weight (16116 g/mol) suggests that it may have good bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one . For instance, the compound is recommended to be stored in a dry room at normal temperature, suggesting that moisture and heat could affect its stability .

特性

IUPAC Name |

1-pyrazolo[1,5-a]pyrazin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-4-10-11-3-2-9-5-8(7)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLRQDDQDXYDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=NC=CN2N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2480066.png)

![N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/no-structure.png)

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)

![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)